1-(3-Methoxybenzyl)-2(1H)-quinolinone is an organic compound characterized by the presence of a quinolinone moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The molecular formula of this compound is , and it features a methoxybenzyl substituent at the nitrogen atom of the quinolinone. This compound is notable for its potential biological activities and its applications in medicinal chemistry.
Research indicates that quinolinone derivatives, including 1-(3-methoxybenzyl)-2(1H)-quinolinone, exhibit various biological activities:
The synthesis of 1-(3-methoxybenzyl)-2(1H)-quinolinone can be achieved through several methods, including:
1-(3-Methoxybenzyl)-2(1H)-quinolinone has several applications, particularly in medicinal chemistry:
Interaction studies involving 1-(3-methoxybenzyl)-2(1H)-quinolinone focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 1-(3-methoxybenzyl)-2(1H)-quinolinone. Here is a comparative overview highlighting their uniqueness:
Each of these compounds exhibits distinct biological activities and chemical properties that differentiate them from 1-(3-methoxybenzyl)-2(1H)-quinolinone while sharing structural characteristics typical of quinoline derivatives.
The quinoline nucleus has been a cornerstone of medicinal chemistry since the 19th century, with early applications in antimalarial therapies such as quinine. Over time, researchers recognized the scaffold's adaptability, leading to synthetic derivatives like quinolinones. These compounds retain the heterocyclic core but introduce ketone functionalities, expanding their reactivity and biological activity. The transition from natural quinolines to synthetic quinolinones marked a significant milestone, enabling targeted modifications for antimicrobial, anticancer, and antiviral applications.
In the 21st century, advancements in combinatorial chemistry and structure-activity relationship (SAR) studies accelerated the development of quinolinone derivatives. For instance, the discovery of 1-(3-methoxybenzyl)-2(1H)-quinolinone emerged from systematic efforts to optimize substituent effects on quinoline's aromatic system. Such innovations reflect a broader trend in drug design, where small structural changes yield profound improvements in potency and selectivity.
The methoxybenzyl group (-CH₂C₆H₄-3-OCH₃) in 1-(3-methoxybenzyl)-2(1H)-quinolinone confers distinct electronic and steric properties. The methoxy (-OCH₃) substituent is an electron-donating group that enhances the aromatic ring's electron density, facilitating π-π stacking interactions with biological targets. Additionally, the benzyl moiety provides a hydrophobic anchor, improving membrane permeability and target binding.
| Substituent Position | Biological Activity (IC₅₀, μg/mL) | Target Organism |
|---|---|---|
| 3-Methoxybenzyl | 0.12–0.85 | C. neoformans |
| 4-Bromobenzyl | 0.45–1.20 | C. albicans |
| 2-Fluorobenzyl | 1.50–2.80 | A. fumigatus |
Data adapted from studies on structurally analogous quinolinium derivatives.
The 3-methoxybenzyl variant demonstrates superior antifungal activity compared to halogenated analogs, as shown in Table 1. This superiority arises from optimal steric compatibility with fungal enzyme active sites and enhanced electron donation, which stabilizes ligand-receptor complexes. Furthermore, molecular docking studies reveal that the methoxy group forms hydrogen bonds with conserved residues in SARS-CoV-2 papain-like protease (PLpro), a target for antiviral development. These insights underscore the group's dual role in modulating electronic and spatial interactions.
Solid-phase synthesis offers precise control over regiospecificity, making it ideal for constructing 1-(3-methoxybenzyl)-2(1H)-quinolinone. The methodology developed by Hradil and Jirman, adapted for solid-phase applications, employs anthranilic acid derivatives and bromoketones as key building blocks [3].
Primary amines immobilized on an acid-cleavable BAL (backbone amide linker) are acylated with 1-methyl-2-aminoterephthalate. Subsequent cleavage of the methyl ester exposes a carboxylic acid, which reacts with 3-methoxybenzyl bromide to form a resin-bound phenacyl ester [3]. This step ensures regiospecific introduction of the 3-methoxybenzyl group at position 1.
Treatment with trifluoroacetic acid (TFA) simultaneously cleaves the product from the resin and induces cyclization to form the 2(1H)-quinolinone core. The use of TFA bypasses the need for polyphosphoric acid, simplifying purification and enabling high-throughput synthesis. Yields typically exceed 80%, with purities >90% after precipitation [3].
Table 1: Solid-Phase Synthesis Optimization
| Bromoketone | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Methoxybenzyl bromide | 2 | 85 | 92 |
| 4-Methoxybenzyl bromide | 2 | 78 | 89 |
Transition-metal-free methods prioritize cost-effectiveness and reduced toxicity. Zhang and coworkers demonstrated the utility of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in mediating cyclization reactions [1].
A one-pot cascade reaction between o-acetamidoacetophenone and carbon dioxide generates 3-acetyl-2-quinolones. For 1-(3-methoxybenzyl) derivatives, o-acetamidoacetophenone is pre-functionalized with a 3-methoxybenzyl group via nucleophilic substitution. DBU facilitates both deprotonation and acetyl migration, achieving yields of 70–75% without metal catalysts [1].
Mai and coworkers reported a radical-based approach using K~2~S~2~O~8~ as an oxidant [1]. N-Methyl-N-(3-methoxybenzyl)cinnamamide undergoes acyl radical trapping, followed by intramolecular cyclization to form the quinolinone skeleton. This method tolerates electron-donating and -withdrawing substituents, offering modularity in functionalization.
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A modified Friedländer synthesis employs microwaves to enhance the annulation of 2-aminoaryl ketones with β-diketones [4].
Heating a mixture of 2-amino-5-(3-methoxybenzyl)benzaldehyde and ethyl acetoacetate at 150°C under microwave irradiation for 15 minutes yields 1-(3-methoxybenzyl)-2(1H)-quinolinone with 88% efficiency. Microwaves promote uniform heating, minimizing side reactions and improving regioselectivity [4].
Table 2: Microwave vs. Conventional Heating
| Method | Time (min) | Yield (%) |
|---|---|---|
| Microwave | 15 | 88 |
| Conventional | 180 | 72 |
Sustainable synthesis strategies emphasize recyclable catalysts and benign solvents. Nanocatalysts, such as Fe~3~O~4~-supported cellulose, enable efficient heteroannulation under aqueous conditions [2].
A three-component reaction involving 3-methoxybenzaldehyde, malononitrile, and 2-aminobenzamide in water catalyzed by Fe~3~O~4~-cellulose (0.9 mol%) yields 1-(3-methoxybenzyl)-2(1H)-quinolinone in 94% yield. The catalyst is magnetically recoverable and reusable for five cycles without loss of activity [2].
Ball milling 2-aminoacetophenone and 3-methoxybenzyl chloride with K~2~CO~3~ achieves 91% yield in 30 minutes. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles [2].
Table 3: Green Synthesis Metrics
| Parameter | Fe~3~O~4~-Cellulose | Mechanochemical |
|---|---|---|
| Yield (%) | 94 | 91 |
| Reaction Time (min) | 120 | 30 |
| Catalyst Reusability | 5 cycles | N/A |
The position of methoxy substituents on quinolinone derivatives significantly influences their biological activities across multiple therapeutic domains. Research demonstrates that the meta-position of methoxy groups, particularly in benzyl substituents attached to the quinolinone nitrogen, provides optimal bioactivity profiles [1] [2] [3]. This positional preference stems from the electronic and steric effects that the meta-methoxy configuration imparts on the overall molecular conformation and target binding affinity.
The 3-methoxybenzyl substitution pattern, as exemplified in 1-(3-methoxybenzyl)-2(1H)-quinolinone, has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria [4] [3]. Studies indicate that compounds bearing 4-methoxybenzyl groups demonstrate antimicrobial activities with minimum inhibitory concentration values ranging from 400 micrograms per milliliter against Escherichia coli and Staphylococcus aureus [4]. The meta-position methoxy group appears to provide an optimal balance between lipophilicity and hydrogen bonding capability, facilitating enhanced cellular penetration while maintaining target specificity.
Comparative structure-activity relationship studies reveal that quinolinone derivatives with meta-methoxy substitutions exhibit superior antifungal properties against Saccharomyces cerevisiae compared to their ortho- and para-substituted counterparts [4]. The 5-hydroxy-7-methoxy-2-phenyl-4-quinolone derivatives demonstrate that the 7-methoxy group, in conjunction with the 5-hydroxyl group, is essential for antimitotic activity [1]. This specific substitution pattern promotes cell cycle arrest in the G2/M phase, indicating that methoxy positioning directly influences the compound's interaction with cellular division machinery.
Structural modifications to the quinolinone core significantly affect the pharmacological properties and biological activities of these compounds. The quinoline nucleus provides a versatile scaffold that can be modified at multiple positions to enhance specific biological activities [5] [6]. Position-specific modifications at the nitrogen-1, carbon-3, carbon-4, carbon-6, and carbon-7 positions of the quinolinone core have been extensively investigated to optimize therapeutic efficacy.
Nitrogen-1 substitutions with benzyl groups enhance antimicrobial and anticancer activities compared to simple alkyl chain substitutions [7] [8]. Research demonstrates that quaternary ammonium salts derived from quinoline with odd-carbon number alkyl groups at the nitrogen-1 position exhibit enhanced antibacterial activities compared to even-carbon chain analogues [9]. This odd-carbon predominance suggests specific conformational requirements for optimal interaction with bacterial targets.
Carbon-3 modifications with phenyl and aryl substituents significantly improve antimalarial activity [2] [6]. The 3-phenyl-4(1H)-quinolone derivatives show approximately 2-fold improvement in antimalarial activity against resistant Plasmodium strains when compared to 3-ethyl-substituted congeners [2]. Introduction of electron-withdrawing groups such as trifluoromethyl at the 3-position enhances metabolic stability while maintaining biological activity [2].
Carbon-4 modifications are particularly critical for topoisomerase inhibition and antibacterial activity [10] [5]. The quinolone core with a carbonyl group at carbon-4 is essential for DNA gyrase inhibition, a primary mechanism of quinolone antibacterials [10]. Replacement of the oxygen atom with secondary amines increases binding energy to DNA while introducing arylamine substituents enhances lipophilic interactions and hydrogen bonding capabilities [11].
Carbon-6 and carbon-7 substitutions lead to enhanced activity, particularly with fluorine atoms at carbon-6 [10] [12]. Fluoroquinolones demonstrate increased activity against both Gram-negative and Gram-positive organisms, with the fluorine atom expanding the spectrum of action and improving penetration into bacterial cells [10]. The introduction of four- to six-membered ring structures containing nitrogen atoms at carbon-7 allows for wider ranges of antimicrobial action [10].
Quinolinone derivatives have emerged as promising antiviral agents against SARS-CoV-2 through targeted inhibition of viral proteases, particularly the papain-like protease [13] [14] [15]. The systematic design of quinoline-containing SARS-CoV-2 papain-like protease inhibitors has led to the identification of potent oral antiviral drug candidates with demonstrated efficacy in both in vitro and in vivo models [14] [15].
The mechanism of action involves direct binding of quinolinone derivatives to the active site of the SARS-CoV-2 papain-like protease, specifically targeting the newly discovered Val70 ubiquitin binding site [14]. X-ray crystal structures reveal that the 2-aryl substitution of quinoline derivatives can occupy either the Val70 ubiquitin site or the BL2 groove in a flipped orientation, demonstrating structural flexibility in binding modes [14].
Compound Jun13296, a lead quinoline papain-like protease inhibitor, exhibits favorable pharmacokinetic properties and potent inhibition against SARS-CoV-2 variants and nirmatrelvir-resistant mutants [14] [15]. In mouse models of SARS-CoV-2 infection, oral treatment with Jun13296 significantly improves survival rates, reduces body weight loss and lung viral titers, and prevents lung tissue damage [14]. The compound demonstrates inhibitory concentration 50 values ranging from 0.085 to 1.10 micromolar against SARS-CoV-2 main protease [16].
High-throughput screening of quinoline derivatives has identified additional compounds with broad-spectrum antiviral activity [17]. Quinoline derivatives demonstrate inhibitory effects against the SARS-CoV-2 3C-like protease and RNA-dependent RNA polymerase, with compounds such as elvitegravir and oxolinic acid showing ability to interact with the nucleotide triphosphate entry channel [17]. The bioactivity prediction results validate the docking study outcomes, confirming the potential of quinoline derivatives as comprehensive antiviral agents [17].
Quinolinone derivatives demonstrate significant antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis and related mycobacterial species [18] [19] [20]. The mechanism of action primarily involves inhibition of DNA gyrase and topoisomerase IV, essential enzymes for mycobacterial DNA replication and cell division [18] [19].
Studies on quinolone-induced resistance in Mycobacterium smegmatis reveal that fluoroquinolones induce resistance mutations through DNA gyrase and topoisomerase interactions [18]. Exposure to low levels of quinolones leads to mutations conferring resistance to multiple antibiotics, including chloramphenicol, ampicillin, kanamycin, and tetracycline [21]. The mutations include point mutations and deletions that correlate with resistance phenotypes [18].
Novel 4-alkoxyquinoline derivatives have been developed specifically to target antimycobacterial activity against susceptible and drug-resistant strains [23]. These compounds demonstrate selectivity using eukaryotic cell lines as controls, indicating therapeutic potential with reduced cytotoxicity [23]. The structural optimization focuses on enhancing penetration through the mycobacterial cell wall while maintaining selectivity for bacterial targets over mammalian cells.
Quinolinone derivatives exert anti-inflammatory effects through multiple mechanisms, primarily involving modulation of nuclear factor kappa B pathways, cyclooxygenase inhibition, and cytokine suppression [24] [25] [26]. These compounds demonstrate significant potential as anti-inflammatory agents with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs.
The canonical nuclear factor kappa B pathway represents a major target for quinoline-based anti-inflammatory agents [24]. Novel quinoline molecule Q3 demonstrates inhibition of nuclear factor kappa B-induced luciferase at concentrations as low as 5 micromolar without interfering with cell survival [24]. Real-time polymerase chain reaction analysis reveals that Q3 inhibits tumor necrosis factor-induced transcription of luciferase and tumor necrosis factor genes [24]. Molecular dynamics analyses confirm that Q3 modulates transcriptional activity by inhibiting the interaction between nuclear factor kappa B and DNA [24].
Quinolinone derivatives demonstrate potent interleukin-2 suppressive activity with inhibitory concentration 50 values as low as 80 nanomolar [26]. Compound 11l exhibits potent inhibitory activity toward interleukin-2 release in both phorbol 12-myristate 13-acetate/ionomycin and anti-CD3/CD28-stimulated Jurkat T cells without cytotoxic effects [26]. The mechanism involves suppression of nuclear factor kappa B and nuclear factor of activated T cells promoter activities [26].
Ozenoxacin, a topical quinolone, demonstrates anti-inflammatory effects through inhibition of interleukin-6 and interleukin-8 production by human epidermal keratinocytes stimulated by heat-killed Cutibacterium acnes [27]. The compound significantly inhibits production of interleukin-6, interleukin-8, and tumor necrosis factor alpha by stimulated THP-1 cells at concentrations from 1 to 30 micrograms per milliliter [27]. The p38 phosphorylation pathway is remarkably reduced by ozenoxacin in both keratinocytes and THP-1 cells [27].